9-Cyclopropylphenanthrene-3-carboxylic acid (UBP710) is a synthetically derived organic compound belonging to the class of phenanthrene derivatives. [] It has garnered significant interest in scientific research for its role as a positive allosteric modulator of specific N-methyl-D-aspartate (NMDA) receptor subtypes. [] NMDA receptors are crucial for various neurological functions, including synaptic plasticity. [] UBP710 exhibits selective potentiation of NMDA receptors containing either the GluN1/GluN2A or GluN1/GluN2B subunits. [] This selectivity makes UBP710 a valuable tool for investigating the distinct roles of these NMDA receptor subtypes in neurological processes and their potential as therapeutic targets for various neurological disorders.
UBP710 was developed by researchers at the University of California, San Diego. It is classified as a small molecule drug and is specifically designed to inhibit the metabotropic glutamate receptor 5. This receptor is implicated in several neurobiological processes, making it a target for drug development aimed at treating conditions such as schizophrenia, anxiety disorders, and neurodegenerative diseases.
The synthesis of UBP710 involves several key steps that typically include:
UBP710 has a specific molecular structure characterized by its functional groups that confer its activity as a selective antagonist of the metabotropic glutamate receptor 5. The molecular formula for UBP710 is typically represented as . The structural representation includes:
Molecular modeling software can be used to visualize the three-dimensional conformation of UBP710, providing insights into its potential interactions with the target receptor.
The chemical reactions involved in synthesizing UBP710 are designed to create specific bonds and functional groups necessary for its biological activity. Key reactions may include:
These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure that each step proceeds efficiently.
UBP710 acts primarily by selectively inhibiting the metabotropic glutamate receptor 5. The mechanism involves:
UBP710 exhibits several physical and chemical properties relevant to its function:
These properties are critical for determining the formulation strategies for drug delivery systems aimed at maximizing therapeutic efficacy.
UBP710 has been primarily studied for its potential applications in treating:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2